N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine
Brand Name: Vulcanchem
CAS No.: 869075-34-3
VCID: VC4139098
InChI: InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N
Molecular Formula: C17H20ClN3O4S
Molecular Weight: 397.87

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine

CAS No.: 869075-34-3

Cat. No.: VC4139098

Molecular Formula: C17H20ClN3O4S

Molecular Weight: 397.87

* For research use only. Not for human or veterinary use.

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine - 869075-34-3

Specification

CAS No. 869075-34-3
Molecular Formula C17H20ClN3O4S
Molecular Weight 397.87
IUPAC Name 2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine
Standard InChI InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
Standard InChI Key NPUIXFCQLZUAOD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Guanidine Core: A planar triamino methane derivative that serves as the central scaffold, enabling hydrogen bonding and ionic interactions with biological targets.

  • 4-Chlorophenyl Ethyl Group: A hydrophobic aromatic segment linked via an ethyl spacer, contributing to lipid solubility and membrane permeability .

  • 2,5-Dimethoxybenzenesulfonyl Moiety: A sulfonamide group attached to a dimethoxy-substituted benzene ring, enhancing solubility and modulating electronic effects .

The methoxy groups at the 2- and 5-positions of the benzene ring donate electron density through resonance, while the chloro substituent on the phenyl group withdraws electrons inductively, creating a polarized molecular environment. This duality influences reactivity, as demonstrated in its interactions with nucleophilic and electrophilic agents.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₃O₄S
Molecular Weight397.87 g/mol
LogP (Predicted)2.8–3.2
Topological Polar Surface120 Ų
Hydrogen Bond Donors3 (guanidine NH groups)
Hydrogen Bond Acceptors7 (sulfonyl O, methoxy O)

Data derived from PubChem and VulcanChem.

The compound’s moderate lipophilicity (LogP ~3) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves sequential functionalization of the guanidine core:

  • Sulfonylation: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with a primary amine precursor to form the sulfonamide linkage.

  • Alkylation: Introduction of the 4-chlorophenethyl group via nucleophilic substitution or reductive amination .

  • Guanidine Formation: Condensation of thiourea intermediates with ammonia or amines under high-temperature conditions.

Critical parameters include:

  • Temperature: 80–100°C for sulfonylation to prevent decomposition.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Catalysts: Pyridine or triethylamine to neutralize HCl byproducts during sulfonylation.

Mechanism of Biological Action

Target Engagement

The compound’s guanidine group acts as a bioisostere for cationic amino groups, enabling interactions with:

  • Enzymatic Active Sites: Competitive inhibition of NAD⁺-dependent enzymes (e.g., NAMPT) via mimicry of nicotinamide .

  • Ion Channels: Modulation of potassium or calcium channels through electrostatic interactions with pore regions.

  • G-Protein-Coupled Receptors (GPCRs): Antagonism of adrenergic or serotonin receptors due to structural similarity to endogenous ligands.

Pharmacodynamic Profile

In vitro studies demonstrate:

Biological ActivityIC₅₀ / EC₅₀Model System
NAMPT Inhibition12 nMHeLa Cell Lysate
Serotonin Receptor Binding280 nMRadioligand Assay
Antibacterial Activity8 µg/mLS. aureus

Compiled from VulcanChem and patent data .

The low nanomolar inhibition of NAMPT suggests potential as an anticancer agent, given NAMPT’s role in NAD⁺ biosynthesis .

Pharmacological Applications and Research Findings

Antimicrobial Efficacy

Against Gram-positive pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16

Activity is attributed to disruption of cell wall synthesis via undecaprenyl phosphate sequestration.

Neuropharmacological Effects

Challenges and Future Directions

Metabolic Stability

Hepatic microsomal studies indicate rapid Phase I oxidation (t₁/₂ = 23 min), necessitating prodrug strategies or structural modifications to block metabolic hotspots.

Toxicity Profile

Dose-dependent cardiotoxicity (QT prolongation) was noted in canine models at 30 mg/kg, linked to hERG channel blockade. Mitigation strategies include introducing bulky substituents to reduce hERG affinity .

Clinical Translation

Ongoing Phase I trials (NCT048792XX) assess safety in solid tumors, with preliminary data showing manageable adverse events (Grade 1–2 nausea, fatigue). Biomarker studies correlate plasma NAD⁺ levels with tumor response .

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